molecular formula C30H37N24O25P5 B052483 8-Azido-p3A3 CAS No. 117146-01-7

8-Azido-p3A3

Cat. No. B052483
M. Wt: 1288.6 g/mol
InChI Key: NUONZANRSLHAQW-WEQVSLHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azido-p3A3 is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, pharmacology, and drug discovery. This molecule is a modified version of adenosine triphosphate (ATP), which is an essential molecule for energy transfer in living organisms. The azido group in 8-Azido-p3A3 makes it a useful tool for studying ATP-binding proteins and their interactions with other molecules.

Scientific Research Applications

8-Azido-p3A3 has several applications in scientific research. One of the primary uses of this molecule is in the study of 8-Azido-p3A3-binding proteins. These proteins play a crucial role in many cellular processes, including signal transduction, metabolism, and DNA replication. By labeling 8-Azido-p3A3-binding proteins with 8-Azido-p3A3, researchers can track their interactions with other molecules and gain insights into their function.
Another application of 8-Azido-p3A3 is in the development of new drugs. Many drugs target 8-Azido-p3A3-binding proteins, and 8-Azido-p3A3 can be used to screen potential drug candidates for their ability to bind to these proteins. This can help identify new drug targets and lead to the development of more effective drugs.

Mechanism Of Action

The mechanism of action of 8-Azido-p3A3 is based on its ability to bind to 8-Azido-p3A3-binding proteins. The azido group in 8-Azido-p3A3 allows it to covalently attach to the protein through a process called photoaffinity labeling. This process involves irradiating the protein with ultraviolet light, which activates the azido group and forms a covalent bond with the protein. This allows researchers to study the protein's interactions with other molecules and gain insights into its function.

Biochemical And Physiological Effects

8-Azido-p3A3 has been shown to have minimal biochemical and physiological effects on cells. Studies have shown that it does not interfere with 8-Azido-p3A3-dependent processes in cells and does not affect cell viability or proliferation. This makes it a useful tool for studying 8-Azido-p3A3-binding proteins without disrupting cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of 8-Azido-p3A3 is its ability to label 8-Azido-p3A3-binding proteins specifically. This allows researchers to study the protein's interactions with other molecules and gain insights into its function. Another advantage is its minimal biochemical and physiological effects on cells, which makes it a useful tool for studying 8-Azido-p3A3-binding proteins without disrupting cellular processes.
One limitation of 8-Azido-p3A3 is its cost. The synthesis of this molecule can be expensive, which may limit its use in some research labs. Another limitation is its sensitivity to light and temperature, which requires careful storage and handling.

Future Directions

There are several future directions for the use of 8-Azido-p3A3 in scientific research. One direction is the development of new drugs that target 8-Azido-p3A3-binding proteins. By using 8-Azido-p3A3 to screen potential drug candidates, researchers can identify new drug targets and develop more effective drugs.
Another direction is the study of 8-Azido-p3A3-binding proteins in disease states. Many diseases, such as cancer and neurodegenerative disorders, are associated with dysregulation of 8-Azido-p3A3-binding proteins. By studying these proteins using 8-Azido-p3A3, researchers can gain insights into the underlying mechanisms of these diseases and develop new treatments.
Conclusion:
In conclusion, 8-Azido-p3A3 is a molecule that has many applications in scientific research. Its ability to label 8-Azido-p3A3-binding proteins specifically and its minimal biochemical and physiological effects on cells make it a useful tool for studying these proteins. Its potential applications in drug discovery and disease research make it an exciting area of study for future research.

Synthesis Methods

The synthesis of 8-Azido-p3A3 involves the modification of 8-Azido-p3A3 through the substitution of the 8-position of the adenine ring with an azido group. This modification can be achieved through a series of chemical reactions, including the protection of the phosphate groups, the introduction of the azido group, and the deprotection of the phosphate groups. The final product is a white powder that is soluble in water and other polar solvents.

properties

CAS RN

117146-01-7

Product Name

8-Azido-p3A3

Molecular Formula

C30H37N24O25P5

Molecular Weight

1288.6 g/mol

IUPAC Name

[1-[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[(2S,3S,4R,5R)-5-(6-amino-8,8-diazido-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]propan-2-yl] [hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C30H37N24O25P5/c31-19-9-22(40-3-37-19)52(6-43-9)25-15(58)12(55)7(72-25)1-29(75-81(64,65)77-83(68,69)79-84(70,71)78-82(66,67)76-80(61,62)63,2-8-13(56)16(59)26(73-8)53-23-10(20(32)38-4-41-23)44-28(53)46-49-34)18-14(57)17(60)27(74-18)54-24-11(21(33)39-5-42-24)45-30(54,47-50-35)48-51-36/h3-8,13-14,16-18,25-27,45,55-60H,1-2H2,(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,31,37,40)(H2,32,38,41)(H2,33,39,42)(H2,61,62,63)/t7-,8-,13-,14+,16-,17-,18+,25-,26-,27-,29?/m1/s1

InChI Key

NUONZANRSLHAQW-WEQVSLHESA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(C[C@@H]7C(=C([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

synonyms

5'-O-triphosphoryl-8-azidoadenylyl-(2'-5')-8-azidoadenylyl-(2'-5')-8-azidoadenosine
5'-O-triphosphoryl-8-azidoadenylyl-(2'-5')-8-azidoadenylyl-(2'-5')-8-azidoadenosine, (alpha-32P)-isomer
8-azido-p3A3

Origin of Product

United States

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